1,2,3-Trimethylimidazolium methyl sulfate
Overview
Description
1,2,3-Trimethylimidazolium methyl sulfate is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.
Mode of Action
It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.
Biochemical Pathways
Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.
Result of Action
Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .
Properties
IUPAC Name |
methyl sulfate;1,2,3-trimethylimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUEIYYLHUEPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468886 | |
Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65086-12-6 | |
Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?
A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of this compound. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.
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